Enhanced nAChR Binding Affinity of Azetidinyl Compounds Relative to Piperidine Analogs
In a direct head-to-head comparison of 2-(3-pyridylaminomethyl) heterocycles, the azetidinyl class exhibited significantly enhanced binding affinity at central nicotinic acetylcholine receptors (nAChRs) compared to the corresponding piperidine analogs [1]. The more active compounds in the azetidine series demonstrated Ki affinity values ranging from 8.9 to 90 nM, while the piperidine series showed generally weaker binding, though specific Ki values for the piperidines are not explicitly listed in the abstract [1].
| Evidence Dimension | Binding Affinity (Ki) at Neuronal nAChR |
|---|---|
| Target Compound Data | Ki = 8.9 - 90 nM (range for active azetidinyl compounds) |
| Comparator Or Baseline | Piperidinyl analogs (2-(3-pyridylaminomethyl)piperidines) |
| Quantified Difference | Enhanced affinity for azetidinyl compounds relative to piperidines |
| Conditions | Radioligand binding assay using [3H]-cytisine on rat brain membrane preparations |
Why This Matters
Higher binding affinity at the target receptor translates to greater potency and potentially lower required doses, making azetidine-containing compounds a more efficient starting point for CNS drug discovery programs.
- [1] Balboni, G., et al. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. Eur. J. Med. Chem. 2000, 35 (11), 979-988. View Source
